molecular formula C31H50O2 B12723660 Chondrillasterol acetate CAS No. 4651-47-2

Chondrillasterol acetate

Cat. No.: B12723660
CAS No.: 4651-47-2
M. Wt: 454.7 g/mol
InChI Key: VQLULFBGTFJDEB-WMEKXSQASA-N
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Description

Chondrillasterol acetate is a sterol derivative isolated from various plant sources, including Vernonia adoensis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondrillasterol acetate can be synthesized through the acetylation of chondrillasterol. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound involves the extraction of chondrillasterol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, column chromatography, and preparative thin-layer chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Chondrillasterol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted sterol compounds .

Scientific Research Applications

Chondrillasterol acetate has been extensively studied for its antimicrobial properties. It has shown significant activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Additionally, it has been found to inhibit biofilm formation, making it a potential candidate for developing new antimicrobial agents .

In the field of chemistry, this compound is used as a precursor for synthesizing other sterol derivatives. In biology, it is studied for its role in cell membrane structure and function. In medicine, its antimicrobial properties are being explored for potential therapeutic applications .

Mechanism of Action

Chondrillasterol acetate exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It inhibits the formation of biofilms, which are protective layers formed by bacterial colonies. This disruption leads to increased permeability of the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death .

Comparison with Similar Compounds

Chondrillasterol acetate is similar to other sterol derivatives such as sitosterol, stigmasterol, and campesterol. its unique antimicrobial properties and ability to inhibit biofilm formation set it apart from these compounds. While other sterols are primarily studied for their roles in cell membrane structure and function, this compound’s antimicrobial activity makes it a valuable compound for medical and industrial applications .

List of Similar Compounds

Properties

CAS No.

4651-47-2

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1

InChI Key

VQLULFBGTFJDEB-WMEKXSQASA-N

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Origin of Product

United States

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